molecular formula C16H12N2O2S B2710369 2-(Naphthalene-2-amido)thiophene-3-carboxamide CAS No. 784170-14-5

2-(Naphthalene-2-amido)thiophene-3-carboxamide

Cat. No.: B2710369
CAS No.: 784170-14-5
M. Wt: 296.34
InChI Key: BRCRXVORJLORRC-UHFFFAOYSA-N
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Description

2-(Naphthalene-2-amido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Scientific Research Applications

2-(Naphthalene-2-amido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The ongoing research efforts are expected to lead to the development of more potent pharmaceutical agents in the future .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide are not fully understood yet. Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . For example, some thiophene derivatives are known to inhibit voltage-gated sodium channels .

Cellular Effects

The cellular effects of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

The exact molecular mechanism of action of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide is not known. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide in laboratory settings are not well-studied. A study on a similar thiophene-2-carboxamide derivative showed significant antioxidant activity .

Dosage Effects in Animal Models

The effects of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide at different dosages in animal models are not well-studied. A study on a similar thiophene compound showed significant pain inhibition at a dose of 40mg/kg .

Metabolic Pathways

The metabolic pathways involving 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide are not well-studied. Thiophene derivatives are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of naphthalene-2-carbonyl chloride with thiophene-3-carboxamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalene-2-amido)thiophene-3-carboxamide is unique due to the presence of both naphthalene and thiophene moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c17-14(19)13-7-8-21-16(13)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCRXVORJLORRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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